molecular formula C5H8N4O2 B019981 Methyl 2-(2H-tetrazol-2-yl)propanoate CAS No. 103557-30-8

Methyl 2-(2H-tetrazol-2-yl)propanoate

Cat. No. B019981
M. Wt: 156.14 g/mol
InChI Key: JGNXDBJBTQJZOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2H-tetrazol-2-yl)propanoate is a chemical compound that belongs to the family of tetrazoles. Tetrazoles are widely used in pharmaceuticals, agrochemicals, and materials science due to their unique properties. Methyl 2-(2H-tetrazol-2-yl)propanoate is a potential drug candidate due to its ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory agent.

Scientific Research Applications

Methyl 2-(2H-tetrazol-2-yl)propanoate has been extensively studied for its potential as a drug candidate. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism Of Action

The mechanism of action of Methyl 2-(2H-tetrazol-2-yl)propanoate is not fully understood. It is believed to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death. It is also believed to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

Methyl 2-(2H-tetrazol-2-yl)propanoate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and have anti-inflammatory properties. It has also been shown to have a low toxicity profile, which makes it a potential candidate for further development as a drug candidate.

Advantages And Limitations For Lab Experiments

The advantages of using Methyl 2-(2H-tetrazol-2-yl)propanoate in lab experiments include its high yield of synthesis, low toxicity profile, and potential as a drug candidate. The limitations of using Methyl 2-(2H-tetrazol-2-yl)propanoate in lab experiments include the need for further research to fully understand its mechanism of action and its potential side effects.

Future Directions

For research include investigating its mechanism of action, its potential as a material for electronic devices, and its toxicity profile.

Synthesis Methods

Methyl 2-(2H-tetrazol-2-yl)propanoate can be synthesized by the reaction of methyl acrylate with sodium azide in the presence of a copper catalyst. The reaction proceeds through a 1,3-dipolar cycloaddition mechanism, which leads to the formation of a tetrazole ring. The yield of the reaction is high, and the compound can be purified by column chromatography.

properties

CAS RN

103557-30-8

Product Name

Methyl 2-(2H-tetrazol-2-yl)propanoate

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

methyl 2-(tetrazol-2-yl)propanoate

InChI

InChI=1S/C5H8N4O2/c1-4(5(10)11-2)9-7-3-6-8-9/h3-4H,1-2H3

InChI Key

JGNXDBJBTQJZOW-UHFFFAOYSA-N

SMILES

CC(C(=O)OC)N1N=CN=N1

Canonical SMILES

CC(C(=O)OC)N1N=CN=N1

synonyms

2H-Tetrazole-2-aceticacid,alpha-methyl-,methylester(9CI)

Origin of Product

United States

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